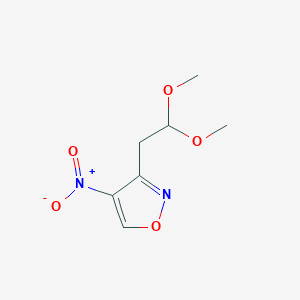![molecular formula C19H15Br2NO4 B12897885 {3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid CAS No. 918946-57-3](/img/structure/B12897885.png)
{3,5-Dibromo-4-[(2-ethylquinolin-6-yl)oxy]phenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound with the molecular formula C19H15Br2NO4 and a molecular weight of 481.13 g/mol . This compound is characterized by the presence of bromine atoms, a quinoline moiety, and an acetic acid functional group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common synthetic route involves the following steps:
Etherification: The quinoline moiety is introduced via an etherification reaction, where 2-ethylquinoline is reacted with the brominated phenol derivative in the presence of a base such as potassium carbonate.
Acylation: The final step involves the acylation of the etherified product with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and quinoline moiety play a crucial role in its binding affinity and activity. It may act by inhibiting specific enzymes or receptors, leading to the modulation of cellular processes and pathways.
相似化合物的比较
Similar Compounds
- 2-(3,5-Dibromo-4-((2-methylquinolin-6-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-5-yl)oxy)phenoxy)acetic acid
- 2-(3,5-Dibromo-4-((2-ethylquinolin-7-yl)oxy)phenoxy)acetic acid
Uniqueness
2-(3,5-Dibromo-4-((2-ethylquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
918946-57-3 |
|---|---|
分子式 |
C19H15Br2NO4 |
分子量 |
481.1 g/mol |
IUPAC 名称 |
2-[3,5-dibromo-4-(2-ethylquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C19H15Br2NO4/c1-2-12-4-3-11-7-13(5-6-17(11)22-12)26-19-15(20)8-14(9-16(19)21)25-10-18(23)24/h3-9H,2,10H2,1H3,(H,23,24) |
InChI 键 |
RTJXPZCPFMPIJW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC3=C(C=C(C=C3Br)OCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



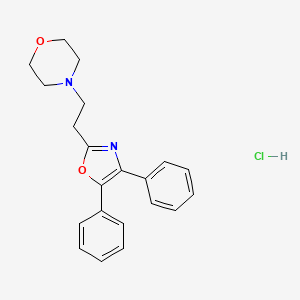
![4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12897811.png)
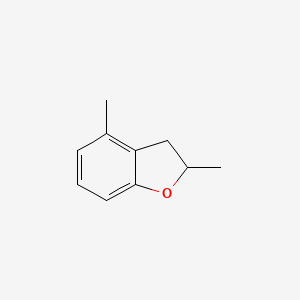
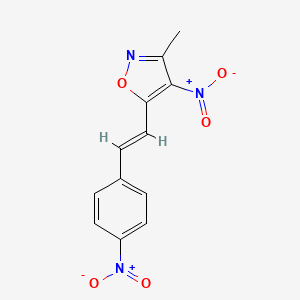

![N-(2,6-Dimethylphenyl)-5-(thiophen-2-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12897835.png)
![2-(Carboxy(hydroxy)methyl)-6-cyanobenzo[d]oxazole](/img/structure/B12897847.png)
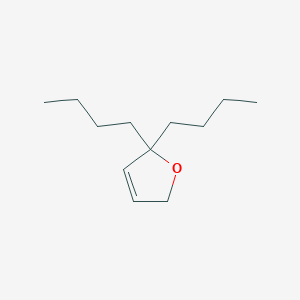
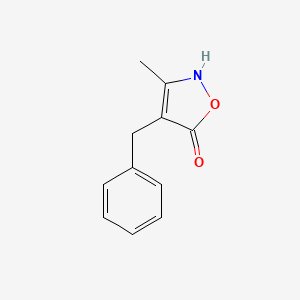
![[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897853.png)
